Cas no 444891-90-1 (tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate)

tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-28296390
- SCHEMBL14593294
- tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate
- 444891-90-1
- tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate
-
- インチ: 1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-9-7-20(8-10-21)15(12-19)13-5-4-6-14(18)11-13/h4-6,11,15H,7-10H2,1-3H3
- InChIKey: ROGFKRYLPIWMAD-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C#N)N1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 精确分子量: 335.1400546g/mol
- 同位素质量: 335.1400546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 56.6Ų
tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296390-0.25g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28296390-0.1g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-28296390-10.0g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-28296390-1g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 1g |
$928.0 | 2023-09-07 | ||
Enamine | EN300-28296390-0.05g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-28296390-0.5g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-28296390-2.5g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-28296390-5.0g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-28296390-10g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 10g |
$3992.0 | 2023-09-07 | ||
Enamine | EN300-28296390-1.0g |
tert-butyl 4-[(3-chlorophenyl)(cyano)methyl]piperazine-1-carboxylate |
444891-90-1 | 95.0% | 1.0g |
$928.0 | 2025-03-19 |
tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate 関連文献
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-
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-
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-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylateに関する追加情報
tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 444891-90-1, known as tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperazine ring, and a cyano group attached to a 3-chlorophenyl moiety. The combination of these functional groups makes it a versatile building block for various applications.
Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of high-performance polymers and as a precursor for drug delivery systems. The tert-butyl group contributes to the molecule's stability, while the cyano group introduces polarity, enhancing its solubility in polar solvents. The 3-chlorophenyl substituent adds aromaticity and electronic versatility, making it an ideal candidate for further functionalization.
One of the most intriguing aspects of this compound is its role in drug discovery. Researchers have explored its ability to act as a scaffold for bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. The piperazine ring, a six-membered heterocycle, is known for its ability to form hydrogen bonds, which is crucial for drug-target interactions. By modifying the substituents on the piperazine ring, scientists can tailor the molecule's pharmacokinetic properties, making it a promising lead compound for future drug development.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the 3-chlorophenyl moiety with high precision.
The applications of this compound extend beyond pharmaceuticals. Its unique electronic properties make it suitable for use in electronic materials, such as organic semiconductors and conductive polymers. The cyano group plays a pivotal role in modulating the electronic characteristics of the molecule, enabling it to serve as an effective electron-withdrawing unit in these materials.
Moreover, this compound has shown potential in catalysis. The presence of multiple functional groups allows it to act as a bifunctional ligand in transition metal-catalyzed reactions. Recent studies have demonstrated its effectiveness in asymmetric catalysis, where it facilitates enantioselective transformations with high efficiency.
In conclusion, tert-butyl 4-(3-chlorophenyl)(cyano)methylpiperazine-1-carboxylate is a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry and materials science. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge.
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